molecular formula C9H10BrNO3 B1503516 Ethyl 5-bromo-6-methoxypicolinate CAS No. 1214337-82-2

Ethyl 5-bromo-6-methoxypicolinate

Cat. No. B1503516
CAS RN: 1214337-82-2
M. Wt: 260.08 g/mol
InChI Key: KNVOTXUOFWTQNF-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-methoxypicolinate is a chemical compound with the molecular formula C9H10BrNO3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of Ethyl 5-bromo-6-methoxypicolinate involves the monolithiation of 2,6-dibromopyridine followed by a reaction with ethyl formate and subsequently by a reaction with iodine in ethanol . Another synthesis method involves the protodeboronation of pinacol boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-6-methoxypicolinate is represented by the linear structure formula C9H10BrNO3 . The molecular weight of the compound is 260.08 .

Scientific Research Applications

Synthesis Improvements in Drug Discovery

Research on the 5-bromo-2-methylamino-8-methoxyquinazoline, a compound related to Ethyl 5-bromo-6-methoxypicolinate, highlights advancements in the synthesis process for drug discovery. The study by Nishimura & Saitoh (2016) describes how process chemistry laboratories optimized the original synthetic route, reducing isolation processes and increasing yield by 18%, thereby accelerating the supply of this compound to medicinal laboratories.

Antiviral Activity

A research conducted by Hocková et al. (2003) explored derivatives of Ethyl 5-bromo-6-methoxypicolinate, demonstrating significant antiretroviral activity in cell culture. This study suggests potential applications of these derivatives in the treatment of retroviruses like HIV.

Impact on Alkaline Hydrolysis

A study by Campbell et al. (1970) investigated the rates of alkaline hydrolysis of methyl methoxypyridinecarboxylates, related to Ethyl 5-bromo-6-methoxypicolinate. The results provide insights into electronic interactions between the methoxy-group and ring nitrogen, which are critical for understanding the chemical behavior of such compounds.

Antimicrobial and Anti-inflammatory Applications

In the field of antimicrobial and anti-inflammatory research, a study by Al-Abdullah et al. (2014) presented derivatives of Ethyl 5-bromo-6-methoxypicolinate demonstrating potent antibacterial activity and dose-dependent anti-inflammatory effects in animal models. This suggests potential therapeutic applications in combating bacterial infections and reducing inflammation.

Radical Scavenging and Antioxidant Properties

Research on nitrogen-containing bromophenols related to Ethyl 5-bromo-6-methoxypicolinate, as explored by Li et al. (2012), indicates that these compounds possess potent scavenging activity against radicals. This suggests their potential use as natural antioxidants in food and pharmaceutical industries.

Crystal Structure and Spectral Studies

The crystal structure and spectral studies of compounds related to Ethyl 5-bromo-6-methoxypicolinate, as investigated by Abdellaoui et al. (2019), offer crucial insights into their molecular properties. These studies are vital for understanding the physical and chemical characteristics of such compounds, paving the way for their application in various fields.

Safety and Hazards

Ethyl 5-bromo-6-methoxypicolinate is intended for research and development use only and not for medicinal or household use . It is advised to handle the compound with care and use appropriate safety measures .

properties

IUPAC Name

ethyl 5-bromo-6-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)7-5-4-6(10)8(11-7)13-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVOTXUOFWTQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673294
Record name Ethyl 5-bromo-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-6-methoxypicolinate

CAS RN

1214337-82-2
Record name Ethyl 5-bromo-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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